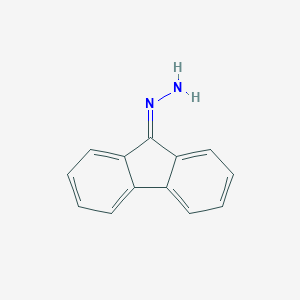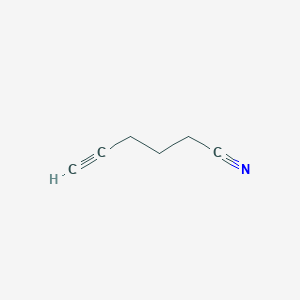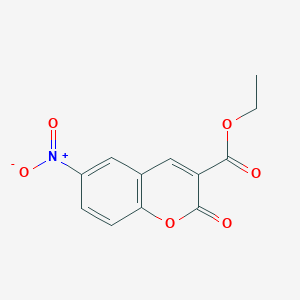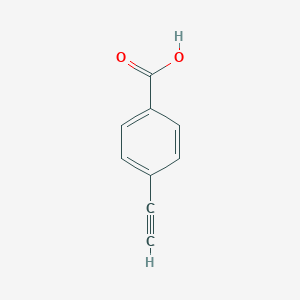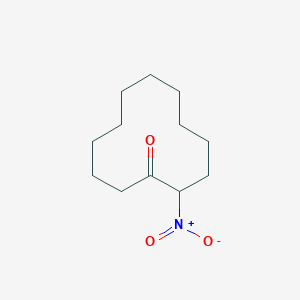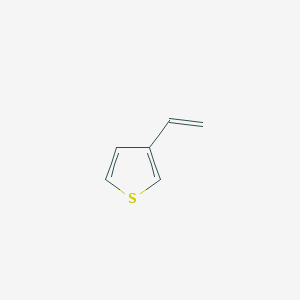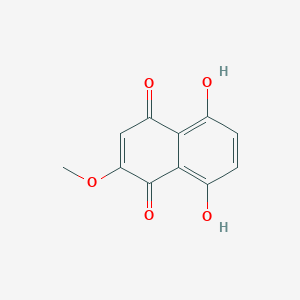
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-2-methoxynaphthalene-1,4-dione, commonly known as lawsone, is a natural dye molecule found in the leaves of the henna plant. It has been used for centuries as a dye for skin, hair, and textiles. In recent years, lawsone has gained attention in the scientific community for its potential therapeutic applications, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of lawsone in inducing apoptosis is not fully understood. However, studies have suggested that lawsone may activate the p53 tumor suppressor gene and upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins such as Bcl-2.
Biochemical and physiological effects:
Lawsone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). Lawsone has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lawsone in lab experiments is its low toxicity compared to other anticancer agents. Additionally, lawsone is relatively cheap and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for lawsone research. One area of interest is investigating the use of lawsone in combination with other anticancer agents to enhance its efficacy. Another direction is studying the potential use of lawsone in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of lawsone in inducing apoptosis and its potential as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, lawsone is a natural dye molecule with potential therapeutic applications in the field of cancer research. Its anticancer properties have been studied extensively, and it has also been investigated for its potential as an anti-inflammatory and antioxidant agent. While there are some limitations to its use in lab experiments, lawsone has several advantages, including its low toxicity and low cost. There are several potential future directions for lawsone research, including investigating its use in combination with other anticancer agents and studying its potential use in other diseases.
Synthesemethoden
Lawsone can be extracted from the leaves of the henna plant using various solvents, including ethanol, methanol, and water. The extracted material can then be purified using chromatography techniques. Alternatively, lawsone can be synthesized from 2-hydroxy-1,4-naphthoquinone and methanol under acidic conditions.
Wissenschaftliche Forschungsanwendungen
Lawsone has been shown to have anticancer properties, specifically in inducing apoptosis (programmed cell death) in cancer cells. It has been studied in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Lawsone has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
CAS-Nummer |
14918-66-2 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5,8-dihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-8-4-7(14)9-5(12)2-3-6(13)10(9)11(8)15/h2-4,12-13H,1H3 |
InChI-Schlüssel |
PMJJQZXJIRDYGM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Kanonische SMILES |
COC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



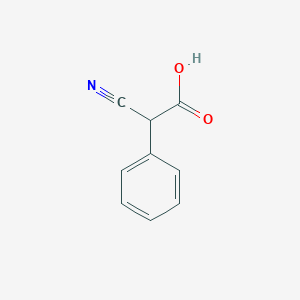
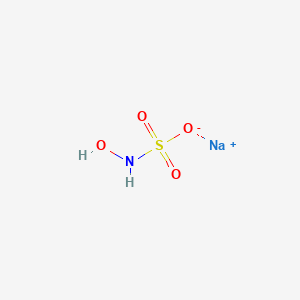
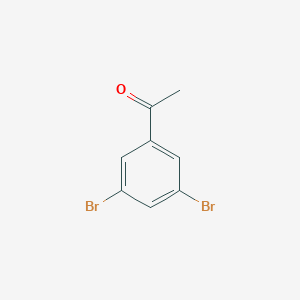
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)

